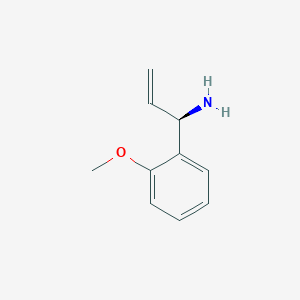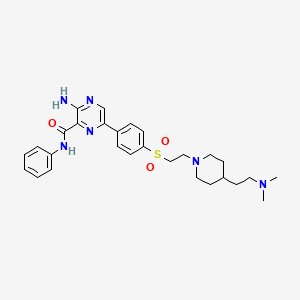
(R)-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound with a unique structure that includes a cyclopentyl ring and trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the reaction of cyclopentylamine with trifluoroacetic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other separation techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for creating compounds with specific properties.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, ®-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride has potential applications as a pharmaceutical intermediate. Its structure may be modified to create drugs with specific therapeutic effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industries, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ®-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyclopentylamine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2,2,2-Trifluoroethylamine: Contains the trifluoromethyl group but lacks the cyclopentyl ring.
Uniqueness
®-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to the combination of the cyclopentyl ring and trifluoromethyl group. This combination imparts specific chemical and biological properties that are not found in similar compounds.
Propriétés
Formule moléculaire |
C7H13ClF3N |
|---|---|
Poids moléculaire |
203.63 g/mol |
Nom IUPAC |
(1R)-1-cyclopentyl-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C7H12F3N.ClH/c8-7(9,10)6(11)5-3-1-2-4-5;/h5-6H,1-4,11H2;1H/t6-;/m1./s1 |
Clé InChI |
KUXNOAUBDNRTEA-FYZOBXCZSA-N |
SMILES isomérique |
C1CCC(C1)[C@H](C(F)(F)F)N.Cl |
SMILES canonique |
C1CCC(C1)C(C(F)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Benzyl 2-(tert-butyl) 8-formyl-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B13049263.png)
![3-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]-4-hydroxy-6-methyl-2H-pyran-2-one;dimethylamine](/img/structure/B13049271.png)





![N'-[(2-fluorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13049316.png)
![(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridin-6-YL)methanol hcl](/img/structure/B13049321.png)

